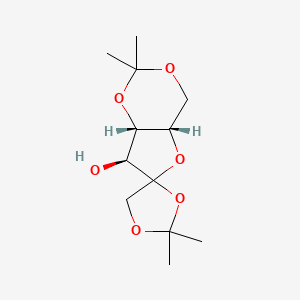![molecular formula C₁₆H₂₁NO₁₁ B1139954 2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol CAS No. 157956-98-4](/img/structure/B1139954.png)
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, each tailored to introduce specific functional groups or structural features. For instance, compounds with similar complexity have been synthesized through routes involving halogenation, coupling reactions, nucleophilic reactions, and protective group strategies. These methods provide high yields and selectivity, essential for obtaining the desired product with high purity (Zhang et al., 2019).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, NMR spectroscopy, and computational modeling, plays a crucial role in confirming the structural identity and conformation of synthesized compounds. Studies on related molecules have utilized these techniques to elucidate their complex structures, providing insights into their geometric configuration and molecular interactions (Kant et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving compounds with multiple functional groups can lead to a variety of products, depending on the reaction conditions and the reactivity of the functional groups. For example, reductive decomposition, pyrolysis, and acid/base-mediated decompositions have been explored for structurally related compounds, yielding insights into their reactivity patterns and the stability of their chemical bonds (Yamamoto et al., 1980).
Applications De Recherche Scientifique
1. Diabetes Management
A computational study identified 6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxane-2,4,5-triol, structurally similar to the compound , as a potential target in diabetes management. This substance, isolated from Syzygium densiflorum Wall. ex Wight & Arn (Myrtaceae), was found to potentially target dipeptidyl peptidase-IV, protein-tyrosine phosphatase 1B, phosphoenolpyruvate carboxykinase, glycogen synthase kinase-3β, and glucokinase, making it a promising candidate for diabetes treatment (Muthusamy & Krishnasamy, 2016).
2. Solubility Studies in Ethanol-Water Solutions
The solubility of various saccharides, including similar compounds, in ethanol-water mixtures was examined. Understanding the solubility behavior of such compounds is crucial for their potential application in various pharmaceutical and chemical processes (Gong, Wang, Zhang, & Qu, 2012).
3. Chemiluminescence Reactions
A study on oxalate esters of 2-nitro-4-alkoxycarbonylphenol and 2-alkoxycarbonyl-4-nitrophenol, which are structurally related, revealed their application in peroxyoxalate chemiluminescence reactions. These compounds showed potential for high-sensitivity detection in analytical chemistry, especially in detecting hydrogen peroxide and fluorescent compounds (Imai, Nawa, Tanaka, & Ogata, 1986).
4. Catalytic Activity in Oxidorhenium(V) Complexes
Oxidorhenium(V) complexes containing functional groups like nitrophenol demonstrated varied catalytic activities. This study highlights the potential of structurally similar compounds in catalyzing significant chemical reactions, such as cyclooctene epoxidation and perchlorate reduction (Schachner, Berner, Belaj, & Mösch‐Zanetti, 2019).
5. Synthesis of Important Intermediates
Compounds like 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, closely related to the given compound, have been synthesized as intermediates for anticancer drugs. The study highlights the relevance of such compounds in pharmaceutical synthesis (Zhang, Zhou, Gu, & Xu, 2019).
Mécanisme D'action
Target of Action
Similar compounds have been found to target enzymes involved in carbohydrate metabolism . These enzymes play a crucial role in energy production and other vital cellular processes.
Mode of Action
It’s suggested that it may function as a substrate, facilitating the understanding of complex mechanisms underlying certain biochemical processes . The compound’s interaction with its targets could lead to changes in enzymatic activity, influencing the rate of the biochemical reactions they catalyze.
Biochemical Pathways
The compound is involved in the decomposition of xylan, a polysaccharide found in plant cell walls . This suggests that it may play a role in the breakdown and utilization of complex carbohydrates. The downstream effects of this could include the release of simple sugars for energy production and other metabolic processes.
Propriétés
IUPAC Name |
2-[4,5-dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO11/c18-8-5-25-15(13(21)11(8)19)28-10-6-26-16(14(22)12(10)20)27-9-4-2-1-3-7(9)17(23)24/h1-4,8,10-16,18-22H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURNKPXYSFMDNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3=CC=CC=C3[N+](=O)[O-])O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

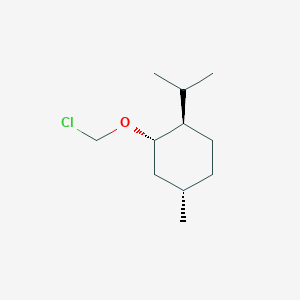


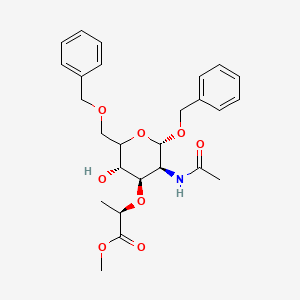



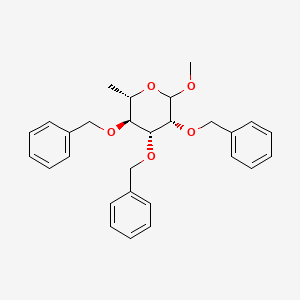
![[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-6-(4-nitrophenoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139885.png)
![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)

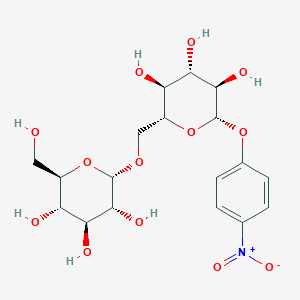
![(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol](/img/structure/B1139891.png)
